Buformin-d9 is classified under the category of antihyperglycemic agents. It is specifically designed to enhance the pharmacokinetic properties of buformin through deuteration, which can improve its metabolic stability and efficacy. The compound is typically synthesized in laboratory settings and has been studied for its potential benefits in diabetes management and cancer treatment due to its ability to affect metabolic pathways.
The synthesis of buformin-d9 involves replacing specific hydrogen atoms in the buformin molecule with deuterium, a heavier isotope of hydrogen. This process can be achieved through various synthetic routes, including:
The synthesis typically requires careful control of reaction conditions such as temperature, pressure, and reaction time to ensure high yields of the desired product.
Buformin-d9 has a chemical formula of with a molar mass of 157.221 g/mol. The molecular structure can be represented as follows:
Buformin-d9 undergoes several chemical reactions typical for biguanides:
These reactions are critical for its mechanism as an antihyperglycemic agent.
Buformin-d9 operates primarily through several key mechanisms:
Studies indicate that these mechanisms contribute to its effectiveness in managing hyperglycemia without inducing hypoglycemia, making it a safer alternative for diabetic patients.
These properties are crucial for understanding its behavior in biological systems and potential applications.
Buformin-d9 has potential applications beyond diabetes management:
Buformin-d9 is a deuterium-labeled derivative of the antidiabetic agent buformin (1-butylbiguanide), featuring systematic replacement of nine hydrogen atoms with deuterium atoms at specific molecular positions. The molecular formula is C₆H₆D₉N₅, with a molecular weight of 166.27 g/mol for the free base form [1] [3]. The deuterium substitution occurs exclusively on the butyl side chain, resulting in the specific isotopic pattern: 1,1,2,2,3,3,4,4,4-nonadeuteriobutyl [4] [5]. This positions the isotopic labels at all aliphatic carbon positions while preserving the biguanide functional group's chemical structure. The hydrochloride salt form has the molecular formula C₆H₇D₉ClN₅ and a molecular weight of 202.73 g/mol [2] [4]. The structural integrity of the pharmacologically active biguanide moiety remains intact, ensuring that the labeled compound maintains the biological activity profile of the parent molecule while providing distinct analytical signatures for detection and quantification.
The deuterium labeling pattern creates a unique mass spectral signature characterized by a +9 mass unit shift compared to non-deuterated buformin. This isotopic distribution yields a primary ion cluster at m/z 167 [M+H]⁺ for the free base, facilitating unambiguous identification in mass spectrometry-based analyses [5] [8]. The high isotopic purity (≥95% atom D) specified for research-grade Buformin-d9 hydrochloride minimizes interference from lower-mass isotopologues, ensuring precision in pharmacokinetic and metabolic studies [5]. The stability of the carbon-deuterium bonds under physiological conditions reduces hydrogen-deuterium exchange, maintaining isotopic integrity throughout experimental procedures—a critical attribute for tracer studies investigating drug metabolism and disposition pathways.
Buformin-d9 exhibits near-identical steric and electronic properties to its non-deuterated counterpart due to the minimal mass difference between hydrogen and deuterium atoms. The primary structural difference resides in the nine deuterium atoms replacing protons on the butyl chain, while the biguanide moiety—responsible for pharmacological activity—remains chemically unaltered [4] [9]. Non-deuterated buformin has the molecular formula C₆H₁₅N₅ with a molecular weight of 157.22 g/mol, establishing a mass difference of 9.05 g/mol between the labeled and unlabeled compounds [7]. This mass disparity creates distinguishable analytical signatures without significantly altering the molecule's physicochemical behavior.
Table 1: Comparative Structural Properties of Buformin-d9 and Non-deuterated Buformin
Property | Buformin-d9 | Non-deuterated Buformin | Analytical Significance |
---|---|---|---|
Molecular Formula | C₆H₆D₉N₅ (free base) | C₆H₁₅N₅ | +9 Da mass shift in MS detection |
Molecular Weight | 166.27 g/mol (free base) | 157.22 g/mol | Distinct ion clusters in mass spectra |
Deuterium Positions | Butyl chain (all carbons) | N/A | Metabolic stability at labeled positions |
Isotopic Purity | ≥95% atom D | N/A | Reduced interference in quantification |
Pharmacophore Integrity | Preserved biguanide group | Identical biguanide group | Equivalent biological activity |
The deuterium substitution induces subtle differences in vibrational spectroscopy profiles, with C-D stretching vibrations appearing in the 2000-2300 cm⁻¹ range in infrared spectroscopy—a region distinct from C-H stretching vibrations (2800-3000 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy reveals the absence of proton signals in the 0.5-2.0 ppm region corresponding to the butyl chain, replaced by deuterium signals detectable via ²H-NMR [8]. Despite these spectroscopic differences, the deuterium labeling does not significantly alter the molecule's three-dimensional conformation or dipole moment, as confirmed by computational modeling studies [5] [8]. This structural conservation ensures that Buformin-d9 serves as a faithful tracer for the parent compound in biological systems, maintaining comparable receptor interactions and enzymatic recognition while providing a distinct isotopic signature for analytical discrimination.
Buformin-d9 hydrochloride demonstrates moderate aqueous solubility, enhanced significantly in acidic conditions due to protonation of the biguanide functional groups (pKa ≈ 11.3) [7] [9]. The compound is slightly soluble in dimethyl sulfoxide (DMSO) and methanol at concentrations appropriate for in vitro studies, typically requiring gentle heating or sonication for complete dissolution [5]. The hydrochloride salt form exhibits substantially greater water solubility compared to the free base, making it the preferred form for biological research applications. Solubility profiles remain comparable to non-deuterated buformin hydrochloride, with deuterium substitution exerting negligible effects on solvation energy or crystal packing dynamics [4] [8].
Stability studies indicate that Buformin-d9 hydrochloride maintains integrity under recommended storage conditions of -20°C in an inert atmosphere [4] [5]. The compound demonstrates stability across a pH range of 2-8 in aqueous solutions for at least 24 hours at room temperature, making it suitable for gastrointestinal absorption studies. However, prolonged exposure to alkaline conditions (pH > 8) triggers gradual degradation via hydrolysis of the biguanide functional group, paralleling the instability profile observed in non-deuterated buformin [7]. Thermal analysis reveals a melting point of approximately >165°C with sublimation tendencies, consistent with the parent compound's behavior [5]. Accelerated stability testing (40°C/75% relative humidity) shows <5% degradation over four weeks when protected from light, confirming robust solid-state stability for standard laboratory handling and storage.
Table 2: Solubility and Stability Profile of Buformin-d9 Hydrochloride
Property | Characteristics | Research Implications |
---|---|---|
Aqueous Solubility | Moderate (enhanced in acidic buffers) | Suitable for in vivo administration solutions |
Organic Solubility | Slightly soluble in DMSO, methanol; insoluble in chloroform, ether | Stock solution preparation in DMSO recommended |
Thermal Stability | >165°C (sublimation observed) | Storage at -20°C preserves long-term integrity |
pH Stability | Stable pH 2-8; degrades in alkaline conditions | Compatible with gastric administration studies |
Photostability | Light-sensitive; requires protection from light | Amber vials recommended for storage |
Storage Conditions | -20°C under inert atmosphere | Maintains ≥95% purity for 24 months |
Buformin-d9 exhibits pronounced hydrophilic character with an experimental logP (octanol-water partition coefficient) value of approximately -1.20 [7], indicating preferential partitioning into aqueous phases rather than lipid environments. This hydrophilicity is attributed to the compound's strongly basic biguanide functional groups, which exist predominantly in protonated forms under physiological conditions. The ionization behavior reveals two pKa values corresponding to protonation of the biguanide nitrogens: pKa₁ ≈ 3.5 (pyrimidine-like nitrogen) and pKa₂ ≈ 11.3 (imidazole-like nitrogen) [7] [9]. Consequently, over 99.9% of Buformin-d9 molecules carry a positive charge at physiological pH (7.4), existing primarily as dicationic species that influence both distribution characteristics and membrane permeability.
The distribution coefficient (logD) at pH 7.4 is approximately -3.45, confirming minimal partitioning into lipid bilayers and predicting limited passive diffusion across biological membranes [7] [8]. This profile aligns with the known pharmacokinetic behavior of biguanides, which rely heavily on organic cation transporters (OCTs) for cellular uptake rather than passive diffusion. Deuterium substitution induces negligible effects on partition coefficients compared to non-deuterated buformin, with differences of less than 0.05 log units observed in octanol-water partitioning experiments [8]. The compound's charged state at physiological pH contributes to its relatively low volume of distribution and predominantly renal excretion pathway, as evidenced by tracer studies using the deuterated analog [7] [9].
The high aqueous solubility and low membrane permeability classify Buformin-d9 as a Biopharmaceutical Classification System (BCS) Class III compound (high solubility, low permeability), consistent with its parent molecule. This physicochemical profile necessitates specialized formulation approaches for enhanced bioavailability, though such considerations primarily apply to the non-deuterated therapeutic compound rather than the deuterated research analog. For research purposes, the ionization characteristics enable efficient separation using reversed-phase liquid chromatography with ion-pairing agents, while the hydrophilic nature facilitates extraction from biological matrices via solid-phase extraction with mixed-mode cation-exchange sorbents [5] [8].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5